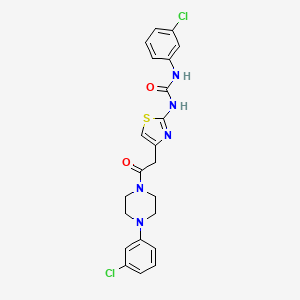

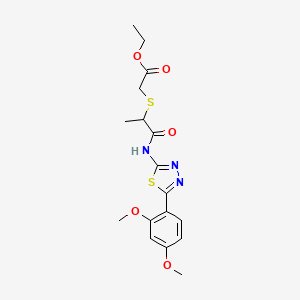

Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

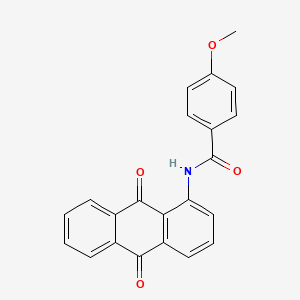

The compound is an organic molecule with a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. It also has a dimethoxyphenyl group, which is a phenyl ring with two methoxy groups attached .Chemical Reactions Analysis

The reactivity of such compounds would depend on the specific functional groups present. For example, the thiadiazole ring might undergo reactions with electrophiles or nucleophiles .Aplicaciones Científicas De Investigación

Molecular Modeling and Pharmacological Evaluation

A study by Shkair et al. (2016) explored the synthesis of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, evaluating them as anti-inflammatory and analgesic agents. The compounds showed significant in vitro anti-inflammatory activity, with one exhibiting higher activity than ibuprofen. The study also utilized structure-based drug design to investigate the specificity of compounds against the COX-2 enzyme, indicating a potential application in designing anti-inflammatory drugs Shkair et al., 2016.

Synthesis of 1,2,3-Triazole Derivatives

Pokhodylo et al. (2018) reported on the diazotization of 2-amino-1,3,4-thiadiazoles leading to the synthesis of various 1,2,3-triazole-4-carboxylic acid derivatives. This method demonstrates the versatility of 1,3,4-thiadiazoles in synthesizing heterocyclic compounds, which could have potential applications in developing new pharmaceuticals Pokhodylo et al., 2018.

α-Glucosidase Inhibitors for Diabetes Treatment

Saeedi et al. (2020) designed and synthesized new 5-arylisoxazole-1,3,4-thiadiazole hybrids with significant α-glucosidase inhibitory activity. This study highlights the application of 1,3,4-thiadiazole derivatives in treating type 2 diabetes, offering a non-sugar-based approach to inhibitor development Saeedi et al., 2020.

Fungicidal Activity

El-Telbani et al. (2007) synthesized 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, revealing their fungicidal activity. This research demonstrates the potential use of 1,3,4-thiadiazole derivatives in agriculture as fungicides El-Telbani et al., 2007.

Antimicrobial Agents

Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. Their study indicates the antimicrobial potential of 1,3,4-thiadiazole derivatives, which could be useful in developing new antimicrobial compounds Sah et al., 2014.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active compounds , suggesting that this compound may also interact with biological targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of biologically active compounds , suggesting that this compound may also affect certain biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific environment within the body where the compound is active.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[1-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-5-25-14(21)9-26-10(2)15(22)18-17-20-19-16(27-17)12-7-6-11(23-3)8-13(12)24-4/h6-8,10H,5,9H2,1-4H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRPDNHXBSFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((1-((5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2816810.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2816812.png)